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Compound Name: NF546

Cat. No.: B15569098

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of NF546, a key pharmacological tool
used in the study of purinergic signaling. It details the compound's mechanism of action,
guantitative pharmacology, and its application in experimental settings, with a focus on its role
as a selective agonist for the P2Y11 receptor.

Introduction: Purinergic Signhaling and the P2Y11
Receptor

Purinergic signaling is a fundamental cell communication pathway mediated by extracellular
nucleotides like adenosine 5'-triphosphate (ATP) and their breakdown products.[1] These
molecules act on a diverse family of purinergic receptors, which are broadly classified into P1
receptors (for adenosine) and P2 receptors (for nucleotides).[2][3] The P2 family is further
divided into P2X ionotropic ligand-gated ion channels and P2Y metabotropic G protein-coupled
receptors (GPCRSs).[2][4]

The human P2Y11 receptor is a unigue member of the P2Y family.[3][5] Unlike other P2Y
receptors that typically couple to a single G protein subfamily, the P2Y11 receptor is dually
coupled to both Gs and Gq proteins.[6] This allows it to simultaneously stimulate both the
adenylyl cyclase (AC) and phospholipase C (PLC) pathways, leading to increases in
intracellular cyclic AMP (cAMP) and Ca2+, respectively.[7][8][9] This dual signaling capacity
positions P2Y11 as a critical regulator in various physiological processes, particularly in the
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immune system and vascular function.[1][8][10] The development of selective pharmacological
tools is crucial for elucidating its specific roles, and NF546 has emerged as a primary agonist

for this purpose.[2]

NF546: A Selective, Non-Nucleotide P2Y11 Agonist

NF546 is a potent and selective non-nucleotide agonist of the P2Y11 receptor.[11][12] Its
chemical name is 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-
phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha’-diphosphonic acid) tetrasodium salt.[13]
Developed through the screening of sulfonic and phosphonic acid derivatives, NF546 provides
a critical tool for investigating P2Y11-mediated signaling without the confounding effects of
nucleotide-based agonists, which can be rapidly degraded by ectonucleotidases or activate
other P2 receptor subtypes.[13]

Quantitative Pharmacology of NF546

The efficacy and selectivity of NF546 have been characterized across various recombinant and
native systems. The following table summarizes key quantitative data regarding its activity.

Parameter Receptor Species Value Assay Type Reference
Calcium
Mobilization /

PECso P2Y11 Human 6.27 [11][13]
cAMP

Accumulation

DNA-Binding
ICso HMGA2 - 5.49 uM o
Activity
P2Y1, P2Y2,
o P2Ya, P2Ys, Selective for Functional
Selectivity Human [11][13]
P2Y12, P2Xa, P2Y11 Assays

P2X2, P2X2+3

Note: While highly selective, NF546 may activate P2Y2, P2Ys, and P2Y12 receptors at higher
concentrations.[8]
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Mechanism of Action: P2Y11 Signaling Pathways

Activation of the P2Y11 receptor by NF546 initiates a dual signaling cascade through Gs and
Gq proteins.

e GQg-PLC-Ca?* Pathway: The Gq protein alpha subunit activates phospholipase C (PLC),
which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate
(IPs) and diacylglycerol (DAG). IPs binds to its receptors on the endoplasmic reticulum,
triggering the release of stored calcium ions (Ca2*) into the cytoplasm.[7][9]

e Gs-AC-cAMP Pathway: The Gs protein alpha subunit stimulates adenylyl cyclase (AC) to
convert ATP into cyclic AMP (cAMP).[9][14] cAMP then acts as a second messenger,
primarily by activating Protein Kinase A (PKA), which phosphorylates numerous downstream

targets to modulate cellular function.[14][15]

The diagram below illustrates the signaling pathways initiated by NF546 at the P2Y11 receptor.
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P2Y11 receptor dual signaling cascade activated by NF546.
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Key Experimental Applications and Protocols

NF546 is utilized in a variety of in vitro assays to probe the function of the P2Y11 receptor.

Below are detailed protocols for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y11
receptor activation. It is a primary method for confirming the agonistic activity of compounds
like NF546.[13]

The following diagram outlines the typical workflow for a calcium imaging experiment.

1. Cell Culture 2. Dye Loading 3. Baseline Reading 4. Compound Addition 5. Post-Stimulation 6. Data Analysis
(e.g., 1321IN1-P2Y11) (e.g., Fura-2 AM) (Fluorescence Microscopy) (NF546) Data Acquisition (Ratio 340/380 nm)

Click to download full resolution via product page

Workflow for an NF546-induced calcium mobilization assay.

o Cell Preparation:

o Seed human astrocytoma cells (1321N1) stably expressing the human P2Y11 receptor
onto 96-well black-walled, clear-bottom plates.

o Culture overnight in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with
10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418) at 37°C in a 5%
CO: incubator.

e Dye Loading:

o Prepare a loading buffer consisting of Hank's Balanced Salt Solution (HBSS) with 20 mM
HEPES.

o Prepare a Fura-2 AM (or Fluo-4 AM) stock solution in DMSO and dilute it in the loading
buffer to a final concentration of 2-5 uM.[16] Add Pluronic F-127 (0.02% final
concentration) to aid dye dispersal.
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o Aspirate the culture medium from the cells and wash once with loading buffer.

o Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in
the dark.[17]

o Assay Procedure:

o After incubation, wash the cells twice with loading buffer to remove extracellular dye. Add
fresh loading buffer to each well.

o Place the plate into a fluorescence microplate reader or onto an inverted microscope
equipped for ratiometric imaging.[18]

o Measure baseline fluorescence for 1-2 minutes. For Fura-2, this involves alternating
excitation at 340 nm and 380 nm while measuring emission at ~510 nm.[16][18]

o Using an automated injection system, add varying concentrations of NF546 to the wells.

o Immediately begin recording fluorescence for another 5-10 minutes to capture the peak
response and subsequent plateau.

e Data Analysis:

o The ratio of fluorescence emission following excitation at 340 nm versus 380 nm
(F340/F380) is calculated. This ratio is directly proportional to the intracellular calcium
concentration.[18]

o Plot the peak change in the F340/F380 ratio against the logarithm of the NF546
concentration.

o Fit the resulting concentration-response curve using a non-linear regression model (e.g.,
four-parameter logistic equation) to determine the ECso value.

cAMP Accumulation Assay

This assay quantifies the production of cAMP, confirming the activation of the Gs-coupled
pathway of the P2Y11 receptor.
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e Cell Preparation:

o Seed P2Y11-expressing cells (e.g., 1321N1 or HEK293) into 96-well plates and culture
overnight.

o Assay Procedure:
o Wash cells with a stimulation buffer (e.g., HBSS).

o Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (100 uM)
or Rolipram (10 uM), for 15-30 minutes. This prevents the degradation of newly
synthesized cAMP and enhances the signal.[19]

o Add varying concentrations of NF546 to the wells and incubate for 15-30 minutes at 37°C.
e CAMP Quantification:
o Lyse the cells using the lysis buffer provided with the chosen cAMP detection Kkit.

o Quantify the amount of CAMP in the lysate using a competitive immunoassay (e.g., HTRF,
ELISA) or a LANCE cAMP kit, following the manufacturer's instructions. These kits
typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to
a specific anti-cAMP antibody.

o Data Analysis:
o Generate a standard curve using known concentrations of CAMP.
o Calculate the cAMP concentration in each sample based on the standard curve.

o Plot the cAMP concentration against the logarithm of the NF546 concentration and fit the
curve to determine the ECso.

Radioligand Binding Assay

While NF546 is an agonist, competitive binding assays are essential for determining its binding
affinity (Ki) for the P2Y11 receptor. This assay measures the ability of unlabeled NF546 to
displace a radiolabeled ligand from the receptor.[20]

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4838136/
https://www.benchchem.com/product/b15569098?utm_src=pdf-body
https://www.benchchem.com/product/b15569098?utm_src=pdf-body
https://www.benchchem.com/product/b15569098?utm_src=pdf-body
https://www.benchchem.com/product/b15569098?utm_src=pdf-body
https://www.giffordbioscience.com/radioligand-binding-assay/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Membrane Preparation:

o Homogenize cells or tissues expressing the P2Y11 receptor in a cold buffer (e.g., Tris-HCI)
using a Dounce or Polytron homogenizer.

o Centrifuge the homogenate at low speed to remove nuclei and debris.

o Centrifuge the resulting supernatant at high speed (e.g., >40,000 x g) to pellet the
membranes.

o Resuspend the membrane pellet in an appropriate assay buffer and determine the protein
concentration (e.g., using a Bradford assay).

e Binding Reaction:

o In a 96-well plate, combine the cell membranes (20-50 ug protein), a fixed concentration of
a suitable P2Y11 radioligand (e.g., [3BH]JATP, though a stable analog is preferable), and a
range of concentrations of unlabeled NF546.[21]

o To determine non-specific binding, include control wells containing a high concentration of
a non-radioactive P2Y11 agonist/antagonist.

o Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach

equilibrium.
e Separation and Detection:

o Rapidly terminate the binding reaction by filtering the contents of each well through a glass
fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound
radioligand from the free radioligand.[20]

o Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.

o Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity
using a liquid scintillation counter.

o Data Analysis:
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o Calculate specific binding by subtracting the non-specific binding from the total binding for
each concentration of NF546.

o Plot the percentage of specific binding against the logarithm of the NF546 concentration.

o Fit the data to a one-site competition model to determine the 1Cso value (the concentration
of NF546 that inhibits 50% of the specific radioligand binding).

o Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = 1Cso / (1 +
[L}/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.[21]

Conclusion and Future Directions

NF546 is an indispensable tool for the functional characterization of the P2Y11 receptor. Its
non-nucleotide structure and high selectivity allow for precise investigation of P2Y11-mediated
signaling in a variety of physiological and pathological contexts, including immune modulation,
vascular tone regulation, and T-lymphocyte migration.[1][10] The experimental protocols
detailed herein provide a robust framework for researchers to utilize NF546 effectively. Future
research may focus on leveraging the structure-activity relationship of NF546 and related
compounds to develop even more potent and selective P2Y11 modulators, including
antagonists and allosteric modulators, for potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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